2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
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Overview
Description
2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that contains both pyrazine and pyridazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione: A similar compound with a slightly different structure.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic framework and exhibit comparable biological activities
Uniqueness
2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its specific combination of pyrazine and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
22051-73-6 |
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Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
3-amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C6H5N5O2/c7-2-1-8-3-4(9-2)6(13)11-10-5(3)12/h1H,(H2,7,9)(H,10,12)(H,11,13) |
InChI Key |
MONINIZFVDTDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NNC2=O)N |
Origin of Product |
United States |
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